molecular formula C21H34N2 B11548773 2-tetradecyl-1H-benzimidazole

2-tetradecyl-1H-benzimidazole

Cat. No.: B11548773
M. Wt: 314.5 g/mol
InChI Key: IRPJFDNQCGTROV-UHFFFAOYSA-N
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Description

2-Tetradecyl-1H-benzimidazole is a benzimidazole derivative featuring a long aliphatic tetradecyl chain (C₁₄H₂₉) at the C2 position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, renowned for their structural versatility and broad pharmacological applications . The tetradecyl substituent imparts significant lipophilicity, enhancing membrane permeability and bioavailability, which is critical for interactions with hydrophobic biological targets . This compound is synthesized via alkylation reactions, where the benzimidazole core reacts with tetradecyl halides or other alkylating agents under basic conditions . Its applications span antimicrobial, anticancer, and anti-parasitic activities, though specific data on its efficacy require further exploration .

Properties

Molecular Formula

C21H34N2

Molecular Weight

314.5 g/mol

IUPAC Name

2-tetradecyl-1H-benzimidazole

InChI

InChI=1S/C21H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-21-22-19-16-14-15-17-20(19)23-21/h14-17H,2-13,18H2,1H3,(H,22,23)

InChI Key

IRPJFDNQCGTROV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: N-substituted benzimidazole derivatives.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzimidazole derivatives are heavily influenced by substituents at the C1, C2, and N1 positions. Below is a comparative analysis of 2-tetradecyl-1H-benzimidazole with structurally related compounds:

Compound Substituent(s) Key Functional Groups Synthesis Method Biological Activities
2-Tetradecyl-1H-benzimidazole C2: Tetradecyl Long alkyl chain Alkylation of benzimidazole Antimicrobial, anticancer (hypothetical)
Benzimidazole-2-thione C2: Thione (S atom) Sulfur-containing group Reaction with CS₂ and nucleophiles Antifungal, antioxidant
2-Chloro-1H-benzimidazole C2: Chlorine Halogen Chlorination of benzimidazole Antitubercular
1-Allyl-1H-benzimidazole N1: Allyl group Alkene N-alkylation Pharmaceutical intermediate
Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl acetate Hybrid: Benzoxazole-tetrazole Multicyclic heteroaromatic Condensation with sodium azide Antibacterial, anti-inflammatory

Physicochemical Properties

  • Lipophilicity : The tetradecyl chain in 2-tetradecyl-1H-benzimidazole confers high LogP values (~8–10), making it significantly more hydrophobic than derivatives with polar groups (e.g., benzimidazole-2-thione, LogP ~2–3) .
  • Solubility : The compound’s low aqueous solubility contrasts with benzimidazole-2-thione derivatives, which exhibit moderate solubility due to hydrogen-bonding capacity of the thione group .
  • Stability : Benzimidazoles with electron-withdrawing groups (e.g., 2-chloro derivatives) show higher chemical stability under acidic conditions compared to alkylated variants .

Key Research Findings and Contradictions

  • Biological Efficacy : While benzimidazole derivatives broadly show antimicrobial and anticancer activities , specific substituents dictate potency. For example, 2-chloro derivatives outperform alkylated variants in antitubercular assays , but alkyl chains may enhance bioavailability .
  • Synthetic Challenges : Alkylation reactions for long-chain derivatives (e.g., tetradecyl) require stringent conditions (e.g., anhydrous solvents, elevated temperatures), contrasting with milder methods for benzimidazole-2-thiones .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL) Melting Point (°C)
2-Tetradecyl-1H-benzimidazole 332.5 ~9.2 <0.1 98–102
Benzimidazole-2-thione 150.2 ~2.5 1.5 145–148
2-Chloro-1H-benzimidazole 152.6 ~2.8 0.8 160–163

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